5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine
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Overview
Description
5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine is a complex organic compound featuring a triazole ring, a piperidine ring, and a pyridine ring
Mechanism of Action
Target of action
The compound contains a 1,2,3-triazole ring and a pyridine ring, both of which are common motifs in medicinal chemistry. These structures can interact with a variety of biological targets, but without specific studies, it’s hard to predict the exact targets of this compound .
Mode of action
The mode of action would depend on the specific biological target of the compound. The 1,2,3-triazole ring and the pyridine ring can participate in various types of non-covalent interactions (like hydrogen bonding, π-π stacking) with target proteins, potentially altering their function .
Biochemical pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and permeability can influence its absorption, distribution, metabolism, and excretion (ADME). The presence of the 1,2,3-triazole ring could potentially enhance the compound’s metabolic stability .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The trifluoromethyl group in the compound could potentially enhance its lipophilicity, which might influence its distribution within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine typically involves a multi-step process. One common method includes the cyclization of substituted benzylazide with ethynyl-substituted phenylthiazole in the presence of a catalyst . The reaction conditions often require the use of solvents like methanol and reagents such as POCl3 for cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with an additional hydroxyl group, while reduction could produce a more saturated derivative .
Scientific Research Applications
5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole compound with similar binding properties.
1,2,4-Triazole: Another triazole variant with different tautomeric forms.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.
Uniqueness
5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine is unique due to its combination of three distinct rings, which confer specific chemical and biological properties. This structural complexity allows for versatile applications in various scientific fields .
Properties
IUPAC Name |
[4-(triazol-2-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)12-2-1-10(9-18-12)13(23)21-7-3-11(4-8-21)22-19-5-6-20-22/h1-2,5-6,9,11H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRTUSQNWGZANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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